molecular formula C20H16FN3O3S B2378932 4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251681-47-6

4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2378932
CAS No.: 1251681-47-6
M. Wt: 397.42
InChI Key: LQWKMKWEJOHILK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[2,3-e][1,2,4]thiadiazin core, which is a heterocyclic structure containing nitrogen and sulfur atoms, and is substituted with a fluorophenyl and a methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrido[2,3-e][1,2,4]thiadiazin core. One common approach is to start with a suitable precursor containing the thiadiazin core and then introduce the fluorophenyl and methylbenzyl groups through substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thiadiazin core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove oxygen atoms or to reduce other functional groups.

  • Substitution: : The fluorophenyl and methylbenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Various reagents like halogens, alkyl halides, or acyl chlorides can be used depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced forms of the compound with fewer oxygen atoms.

  • Substitution: : Derivatives with different substituents on the core structure.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may have biological activity that could be explored for potential therapeutic uses.

  • Medicine: : Its derivatives could be investigated for pharmaceutical applications, such as developing new drugs.

  • Industry: : It might be used in the production of materials with specific properties.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological targets and pathways. It could interact with specific enzymes or receptors, leading to biological effects. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both fluorophenyl and methylbenzyl groups Similar compounds might include other pyrido[2,3-e][1,2,4]thiadiazin derivatives or compounds with similar heterocyclic cores

List of Similar Compounds

  • 4-(3-fluorophenyl)benzaldehyde

  • 4-(3-fluorophenyl)carbamoyl)phenylboronic acid

  • Benzeneacetonitrile, 4-fluoro-

Properties

IUPAC Name

4-(3-fluorophenyl)-2-[(4-methylphenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-14-7-9-15(10-8-14)13-23-20(25)24(17-5-2-4-16(21)12-17)19-18(28(23,26)27)6-3-11-22-19/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWKMKWEJOHILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)N(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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